2-Azaspiro[4.6]undecan-4-ylmethanol

Catalog No.
S12361107
CAS No.
M.F
C11H21NO
M. Wt
183.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azaspiro[4.6]undecan-4-ylmethanol

Product Name

2-Azaspiro[4.6]undecan-4-ylmethanol

IUPAC Name

2-azaspiro[4.6]undecan-4-ylmethanol

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

InChI

InChI=1S/C11H21NO/c13-8-10-7-12-9-11(10)5-3-1-2-4-6-11/h10,12-13H,1-9H2

InChI Key

MLHNPOGMCJTEKV-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CC1)CNCC2CO

2-Azaspiro[4.6]undecan-4-ylmethanol is a spirocyclic compound characterized by its unique bicyclic structure that incorporates a nitrogen atom within the spiro framework. Its molecular formula is C11H19NC_{11}H_{19}N, and it has a molecular weight of approximately 179.28 g/mol. This compound features a hydroxymethyl group attached to the spiro center, which contributes to its potential reactivity and biological activity.

Due to its functional groups:

  • Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or ketone derivatives.
  • Reduction: Reduction reactions may convert the compound into amines or alcohols.
  • Substitution: The nitrogen atom in the spirocyclic structure can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.

Research indicates that 2-Azaspiro[4.6]undecan-4-ylmethanol exhibits potential biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may have activity against certain bacterial strains.
  • Antitumor Activity: Its structural features allow it to interact with biological targets, making it a candidate for further investigation in cancer research.

The specific mechanisms of action are still under exploration, but the compound's ability to modulate enzyme activity is of particular interest.

Synthesis of 2-Azaspiro[4.6]undecan-4-ylmethanol typically involves cyclization reactions from suitable precursors. One common synthetic route includes:

  • Cyclization of Amino Alcohols: Starting from an amino alcohol precursor, cyclization can be achieved using acid catalysts or through heat application.
  • Ring Expansion Techniques: Methods such as FeCl₃-promoted cyclization have been reported to yield spirocyclic structures effectively.

The synthesis can be optimized for yield and purity by adjusting reaction conditions, including temperature and catalyst concentration.

2-Azaspiro[4.6]undecan-4-ylmethanol has several applications, particularly in fields such as:

  • Pharmaceutical Development: It serves as a scaffold for designing new drugs targeting various diseases.
  • Chemical Research: Used as a building block in organic synthesis and material science.
  • Biological Studies: Investigated for its potential roles in biochemical pathways and interactions with biological macromolecules.

Interaction studies involving 2-Azaspiro[4.6]undecan-4-ylmethanol focus on its binding affinity to specific enzymes and receptors. Research suggests that the compound may inhibit certain enzyme activities, which could lead to therapeutic applications in drug development targeting specific pathways involved in diseases like cancer or infections.

Several compounds share structural similarities with 2-Azaspiro[4.6]undecan-4-ylmethanol, including:

Compound NameStructural Features
2-Azaspiro[4.6]undecan-3-oneSimilar spirocyclic structure but differs in substitution
1,4,9-Triazaspiro[5.5]undecan-2-oneContains additional nitrogen atoms within the spiro framework
10-Oxa-6-azaspiro[4.6]undecan-7-oneIncorporates an oxygen atom into the spirocyclic structure
1-Oxa-8-azaspiro[4.5]decaneA related compound with a different ring size and oxygen incorporation

The uniqueness of 2-Azaspiro[4.6]undecan-4-ylmethanol lies in its specific arrangement of carbon and nitrogen atoms, which imparts distinct chemical reactivity and biological properties compared to these similar compounds.

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

183.162314293 g/mol

Monoisotopic Mass

183.162314293 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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